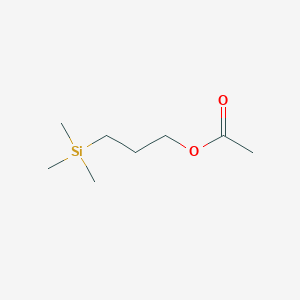
3-trimethylsilylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-trimethylsilylpropyl acetate is an organic compound with the molecular formula C8H18O2Si. It is a derivative of 1-propanol where the hydroxyl group is replaced by an acetate group and a trimethylsilyl group is attached to the third carbon atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-trimethylsilylpropyl acetate can be synthesized through the reaction of 1-propanol, 3-(trimethylsilyl)- with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of 1-propanol, 3-(trimethylsilyl)-, acetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-trimethylsilylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield 1-propanol, 3-(trimethylsilyl)- and acetic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Reagents like halides or other nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 1-Propanol, 3-(trimethylsilyl)- and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-trimethylsilylpropyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for alcohols.
Biology: In the modification of biomolecules for analytical studies.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-propanol, 3-(trimethylsilyl)-, acetate involves the interaction of its functional groups with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which can participate in further reactions. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 3-(trimethylsilyl)-: Lacks the acetate group, making it less reactive in certain reactions.
1-Propanol, 3-(trimethylsilyl)-, chloride: Contains a chloride group instead of an acetate group, leading to different reactivity and applications.
1-Propanol, 3-(trimethylsilyl)-, methyl ether: Contains a methyl ether group, which affects its solubility and reactivity.
Uniqueness
3-trimethylsilylpropyl acetate is unique due to its combination of the acetate and trimethylsilyl groups, providing a balance of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
18388-41-5 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
Kanonische SMILES |
CC(=O)OCCC[Si](C)(C)C |
Key on ui other cas no. |
18388-41-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















